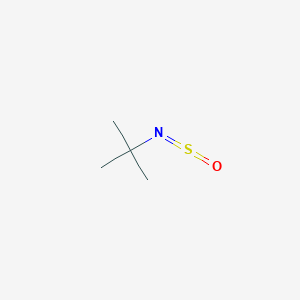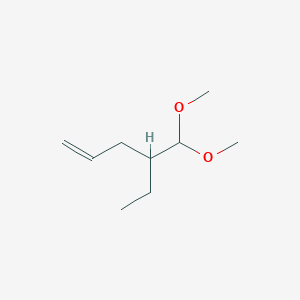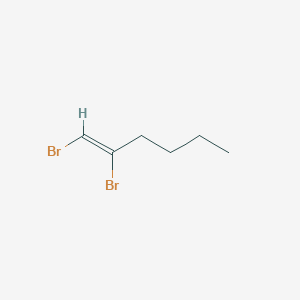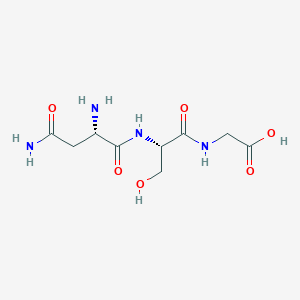
1,8-Phenanthroline, 8-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Phenanthroline, 8-oxide is a derivative of 1,10-phenanthroline, a well-known chelating agent. This compound is characterized by the presence of an oxygen atom attached to the nitrogen atom at the 8th position of the phenanthroline ring. The unique structure of this compound allows it to form stable complexes with various metal ions, making it valuable in numerous chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Phenanthroline, 8-oxide can be synthesized through the oxidation of 1,8-phenanthroline. One common method involves the use of peroxomonosulfate ion as an oxidizing agent in an acidic aqueous solution . The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Phenanthroline, 8-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to 1,8-phenanthroline using appropriate reducing agents.
Substitution: The nitrogen and oxygen atoms in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Peroxomonosulfate ion in acidic aqueous solution.
Reduction: Common reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Further oxidized derivatives of this compound.
Reduction: 1,8-Phenanthroline.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,8-Phenanthroline, 8-oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metalloenzymes and their inhibition mechanisms.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,8-Phenanthroline, 8-oxide primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metalloenzymes, disrupt metal-dependent biological processes, and facilitate various catalytic reactions . The molecular targets include metalloenzymes and metal ions involved in biological and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A well-known chelating agent with similar coordination properties.
2,2’-Bipyridine: Another chelating ligand with comparable stability and coordination capabilities.
1,7-Phenanthroline: A structural isomer with different chelating properties.
Uniqueness
1,8-Phenanthroline, 8-oxide is unique due to the presence of the oxygen atom at the 8th position, which enhances its ability to form stable complexes with metal ions. This structural modification also imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
42948-70-9 |
|---|---|
Formule moléculaire |
C12H8N2O |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
8-oxido-1,8-phenanthrolin-8-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-7-5-11-10(8-14)4-3-9-2-1-6-13-12(9)11/h1-8H |
Clé InChI |
GOLNXIDQBSDMMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=C2)C=[N+](C=C3)[O-])N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)





![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)



![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)



